Cas no 1596918-35-2 (3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione)
3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- EN300-1133199
- 1596918-35-2
- 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione
- 3-(cyclopentylmethoxy)-4-iodotetrahydrothiophene 1,1-dioxide
- Thiophene, 3-(cyclopentylmethoxy)tetrahydro-4-iodo-, 1,1-dioxide
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- Inchi: 1S/C10H17IO3S/c11-9-6-15(12,13)7-10(9)14-5-8-3-1-2-4-8/h8-10H,1-7H2
- InChI Key: YNCFRKOKSQOTSW-UHFFFAOYSA-N
- SMILES: IC1CS(CC1OCC1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 343.99431g/mol
- Monoisotopic Mass: 343.99431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.68±0.1 g/cm3(Predicted)
- Boiling Point: 456.1±45.0 °C(Predicted)
3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1133199-1.0g |
3-(cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
1596918-35-2 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1133199-0.05g |
3-(cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
1596918-35-2 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1133199-0.1g |
3-(cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
1596918-35-2 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1133199-0.25g |
3-(cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
1596918-35-2 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1133199-0.5g |
3-(cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
1596918-35-2 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1133199-1g |
3-(cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
1596918-35-2 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1133199-2.5g |
3-(cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
1596918-35-2 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1133199-5g |
3-(cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
1596918-35-2 | 95% | 5g |
$2858.0 | 2023-10-26 | |
| Enamine | EN300-1133199-10g |
3-(cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione |
1596918-35-2 | 95% | 10g |
$4236.0 | 2023-10-26 |
3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione
Comprehensive Overview of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 1596918-35-2)
In the realm of organic chemistry and pharmaceutical research, 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 1596918-35-2) has emerged as a compound of significant interest. This sulfone derivative, characterized by its unique cyclopentylmethoxy and iodo functional groups, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.
The compound's thiolane-1,1-dione core is a key feature that contributes to its reactivity and stability. This moiety is often explored in the context of sulfone-based therapeutics, a hot topic in modern medicinal chemistry due to their role in enzyme inhibition and anti-inflammatory effects. Recent trends in AI-driven drug design have further amplified interest in such compounds, as computational models predict their interactions with biological targets more efficiently.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione?" The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and oxidation, to introduce the iodo and cyclopentylmethoxy groups. Researchers also investigate its structure-activity relationships (SAR) to optimize its pharmacological properties, aligning with the growing demand for precision medicine solutions.
Another area of focus is the compound's potential role in green chemistry. With sustainability becoming a global priority, scientists are evaluating eco-friendly synthesis methods for sulfone derivatives like this one. Topics such as catalytic efficiency and solvent-free reactions are frequently discussed in academic forums, reflecting the compound's relevance to contemporary research.
From an industrial perspective, 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is often highlighted in patents related to high-value intermediates. Its CAS No. 1596918-35-2 serves as a critical identifier in chemical databases, enabling seamless collaboration across research institutions. The compound's iodo-substituted thiolane structure also makes it a candidate for cross-coupling reactions, a technique widely used in organometallic chemistry.
In summary, 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione represents a fascinating intersection of synthetic chemistry and applied research. Its multifunctional architecture and CAS No. 1596918-35-2 specificity continue to drive innovation in both academic and industrial settings, addressing pressing challenges in drug development and sustainable synthesis.
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